2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide
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Overview
Description
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioether Linkage: The thioether linkage is introduced by nucleophilic substitution reactions where a thiol group reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the benzimidazole and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ring-opened products and reduced heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is studied for its optoelectronic properties and potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetate: A simpler benzimidazole derivative with similar biological activities.
1,3,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring that exhibit antimicrobial and anticancer properties.
Thioether-Linked Compounds: Molecules with thioether linkages that are studied for their pharmacological activities.
Uniqueness
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is unique due to its combination of benzimidazole, oxadiazole, and thioether functionalities, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-28-16-9-5-4-8-15(16)23-18(26)12-29-20-25-24-19(27-20)11-10-17-21-13-6-2-3-7-14(13)22-17/h2-9H,10-12H2,1H3,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESVYBAAHHRKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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